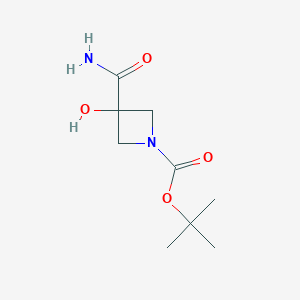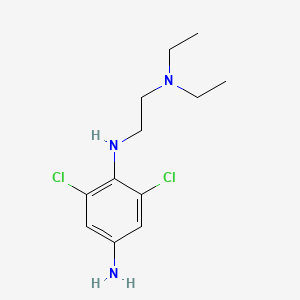
2,6-Dichloro-N1-(2-(diethylamino)ethyl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-N1-(2-(diethylamino)ethyl)benzene-1,4-diamine is an organic compound with a complex structure It is characterized by the presence of two chlorine atoms and a diethylaminoethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N1-(2-(diethylamino)ethyl)benzene-1,4-diamine typically involves electrophilic aromatic substitution reactions The process begins with the chlorination of benzene to introduce chlorine atoms at the 2 and 6 positionsThe reaction conditions often require the use of strong acids or bases to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-N1-(2-(diethylamino)ethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzene compounds .
Aplicaciones Científicas De Investigación
2,6-Dichloro-N1-(2-(diethylamino)ethyl)benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-N1-(2-(diethylamino)ethyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,4-diamine: A simpler analog with similar substitution patterns.
1,2-Ethanediamine, N,N-diethyl-: Shares the diethylaminoethyl group but lacks the chlorinated benzene ring
Uniqueness
2,6-Dichloro-N1-(2-(diethylamino)ethyl)benzene-1,4-diamine is unique due to the presence of both chlorine atoms and the diethylaminoethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C12H19Cl2N3 |
|---|---|
Peso molecular |
276.20 g/mol |
Nombre IUPAC |
2,6-dichloro-1-N-[2-(diethylamino)ethyl]benzene-1,4-diamine |
InChI |
InChI=1S/C12H19Cl2N3/c1-3-17(4-2)6-5-16-12-10(13)7-9(15)8-11(12)14/h7-8,16H,3-6,15H2,1-2H3 |
Clave InChI |
CEDJTRWCVIENNJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=C(C=C(C=C1Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


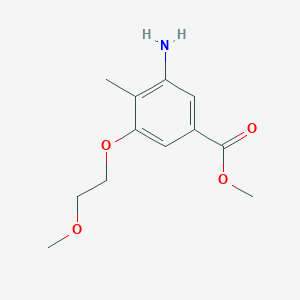
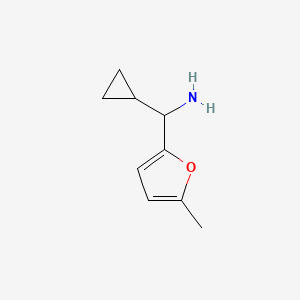
![(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13006995.png)
![2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde](/img/structure/B13007001.png)
![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13007008.png)
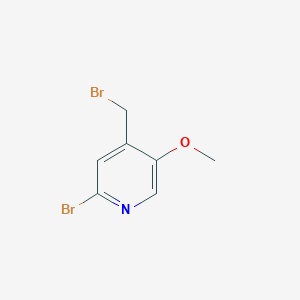
![1,1-Bis(benzo[d]thiazol-2-yl)ethanol](/img/structure/B13007027.png)
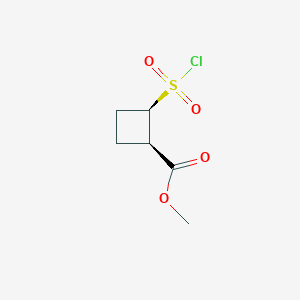


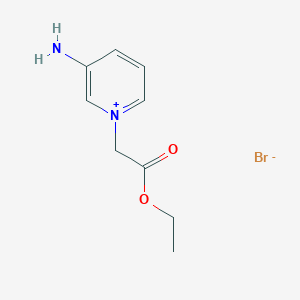
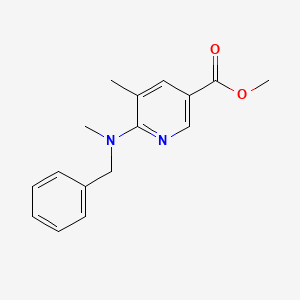
![2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13007067.png)
